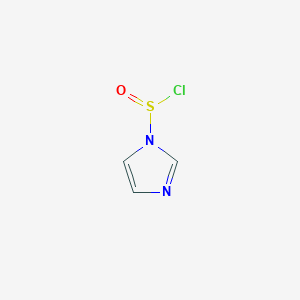

1H-Imidazole-1-sulfinyl chloride

Description

Contextualization within Organosulfur and N-Heterocyclic Chemistry

1H-Imidazole-1-sulfinyl chloride is conceptually a member of both the organosulfur and N-heterocyclic families of compounds. Organosulfur compounds are integral to medicinal chemistry and materials science, with the sulfur atom's variable oxidation states and bonding patterns giving rise to a wide array of chemical properties and applications. wikipedia.org N-heterocyclic compounds, particularly those containing the imidazole (B134444) moiety, are ubiquitous in nature, for instance in the amino acid histidine and in purine (B94841) bases of DNA. beilstein-journals.org They are also foundational building blocks in numerous pharmaceuticals and functional materials. nih.gov

The compound would be classified as an N-sulfinylamine, a mono-aza analogue of sulfur dioxide. researchgate.net Its structure, featuring a sulfinyl chloride group attached to a nitrogen atom of the imidazole ring, suggests its potential as a reactive intermediate for the introduction of the sulfinyl group into other molecules. This places it in a similar category to the more extensively studied N-acylimidazoles, which are known for their utility as acyl transfer reagents. nih.gov

Structural Features and Unique Reactivity Potential of the Sulfinyl Chloride Moiety

The unique reactivity of this compound would be dictated by the interplay between the aromatic imidazole ring and the electrophilic sulfinyl chloride group. The imidazole ring is a five-membered heterocycle with two nitrogen atoms. The lone pair of electrons on one nitrogen atom contributes to the aromatic sextet, while the other nitrogen is more basic. In this compound, the sulfinyl chloride group is attached to one of these nitrogen atoms.

The sulfinyl chloride group, -S(O)Cl, is characterized by a chiral sulfur atom and is a potent electrophile. acs.org It is generally more reactive than the corresponding sulfonyl chloride (-SO2Cl) due to the lower oxidation state of the sulfur atom. The reactivity of sulfinyl chlorides is well-established, and they readily react with a variety of nucleophiles. acs.org

The expected reactivity of this compound would likely involve nucleophilic attack at the sulfur atom, leading to the displacement of the chloride ion. The imidazole ring would act as a leaving group, analogous to the behavior of N-acylimidazoles in acylation reactions. acs.org The electron-withdrawing nature of the sulfinyl chloride group would also influence the electronic properties of the imidazole ring.

| Feature | Description | Implication for Reactivity |

| Imidazole Ring | Aromatic, 5-membered heterocycle with two nitrogen atoms. | Can act as a leaving group; its electronic properties influence the reactivity of the attached sulfinyl chloride. |

| Sulfinyl Chloride Moiety | Contains a chiral, electrophilic sulfur atom. | Highly susceptible to nucleophilic attack, enabling the transfer of the sulfinyl group. |

| N-S Bond | Connects the imidazole ring to the sulfinyl chloride group. | Cleavage of this bond is expected in reactions with nucleophiles. |

Current Gaps and Future Directions in this compound Research

The most significant gap in our understanding of this compound is the lack of direct experimental data. Its synthesis, isolation, and full characterization have not been reported in detail in peer-reviewed literature. This presents a clear direction for future research.

Future research should focus on:

Synthesis and Isolation: Developing a reliable synthetic route to this compound and establishing conditions for its isolation and purification are paramount. This would likely involve the reaction of imidazole with thionyl chloride under carefully controlled conditions.

Spectroscopic and Structural Characterization: Detailed analysis using techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography, would provide definitive proof of its structure and bonding characteristics.

Reactivity Studies: A systematic investigation of its reactions with a range of nucleophiles (e.g., amines, alcohols, thiols) would delineate its synthetic utility and allow for comparisons with other sulfinylating and acylating agents.

Computational Modeling: Theoretical studies could provide valuable insights into the compound's stability, electronic structure, and reaction mechanisms, guiding experimental work. nih.gov

The exploration of this compound holds the promise of uncovering a novel and potentially valuable reagent for organic synthesis. Its unique combination of an N-heterocyclic core and a reactive sulfinyl chloride group could lead to new methodologies for the synthesis of complex molecules with applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

CAS No. |

76541-52-1 |

|---|---|

Molecular Formula |

C3H3ClN2OS |

Molecular Weight |

150.59 g/mol |

IUPAC Name |

imidazole-1-sulfinyl chloride |

InChI |

InChI=1S/C3H3ClN2OS/c4-8(7)6-2-1-5-3-6/h1-3H |

InChI Key |

PKLCVRCOVYAZKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)S(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1h Imidazole 1 Sulfinyl Chloride and Analogous N Sulfinyl Imidazoles

Established Approaches for Sulfinyl Chloride Synthesis

The formation of the sulfinyl chloride functional group is a cornerstone for the synthesis of the target compound and its analogs. Established methods primarily rely on the controlled oxidation and chlorination of suitable sulfur-containing precursors.

Oxidative Chlorination Strategies for Sulfur Precursors

Oxidative chlorination provides a direct route to sulfinyl and sulfonyl chlorides from various sulfur compounds, such as thiols and disulfides. These methods involve a simultaneous oxidation of the sulfur atom and the introduction of a chlorine atom. A variety of reagents have been developed to achieve this transformation under mild conditions, which is crucial for sensitive substrates.

Key strategies include the use of a combination of an oxidant and a chloride source. For instance, systems like hydrogen peroxide with zirconium tetrachloride or N-chlorosuccinimide (NCS) in the presence of hydrochloric acid have proven effective for converting thiols into the corresponding sulfonyl chlorides, a closely related transformation. organic-chemistry.org Another approach involves using 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) as a mild and efficient reagent for the oxidative chlorination of thiols, disulfides, and benzylic sulfides to yield arenesulfonyl chlorides. lookchem.com

A particularly relevant method for generating sulfinyl chlorides is the oxidative chlorination of sulfenyl derivatives. The use of sulfuryl chloride (SO2Cl2), often in the presence of acetic anhydride, is a classic procedure, though it can suffer from long reaction times. tandfonline.com A significant improvement involves the combined use of trimethylsilyl (B98337) acetate (B1210297) and sulfuryl chloride, which accelerates the conversion of sulfenyl derivatives into sulfinyl chlorides. tandfonline.comtandfonline.com

| Sulfur Precursor | Reagent System | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Thiols, Disulfides | H₂O₂ / ZrCl₄ | Sulfonyl Chlorides | High yields, short reaction times, mild conditions | organic-chemistry.org |

| Thiols | NCS / HCl (dilute) | Sulfonyl Chlorides | Good yields, smooth oxidation | organic-chemistry.org |

| Thiols, Disulfides, Benzylic Sulfides | DCDMH / aq. Acetonitrile (B52724) | Arenesulfonyl Chlorides | Mild, effective for various substrates, practical | lookchem.com |

| Sulfenyl Derivatives | SO₂Cl₂ / Acetic Anhydride | Sulfinyl Chlorides | Established method | tandfonline.com |

| Sulfenyl Derivatives | Trimethylsilyl Acetate / SO₂Cl₂ | Sulfinyl Chlorides | Rapid conversion, convenient | tandfonline.comtandfonline.com |

Thionyl Chloride-Mediated Pathways to N-Sulfinyl Compounds

Thionyl chloride (SOCl₂) is a highly versatile and reactive reagent widely employed in the synthesis of sulfinyl chlorides and their derivatives. researchgate.net Its utility stems from its ability to act as both a chlorinating agent and a dehydrating agent. In the context of N-sulfinyl compounds, thionyl chloride reacts with primary amines to form N-sulfinylamines (R-N=S=O), which are valuable intermediates. The reaction of various thiol derivatives with a combination of hydrogen peroxide and thionyl chloride serves as a potent system for direct oxidative chlorination to the corresponding sulfonyl chlorides, which can then be reacted with amines. cbijournal.com

The direct reaction of a heterocyclic amine, such as imidazole (B134444), with thionyl chloride represents the most straightforward conceptual pathway to an N-sulfinyl chloride. This reaction involves the nucleophilic attack of the imidazole nitrogen onto the sulfur atom of thionyl chloride, followed by the elimination of hydrogen chloride. While sulfinyl chlorides can be sensitive to hydrolysis, their synthesis using noxious reagents like thionyl chloride is often necessary. nih.gov

Direct N-Sulfinylation of Imidazoles

The synthesis of 1H-Imidazole-1-sulfinyl chloride is most directly achieved by the N-sulfinylation of imidazole. This process involves the formation of a nitrogen-sulfur bond at the N1 position of the imidazole ring.

Optimization of Reaction Conditions for Selective N1-Sulfinylation

Achieving selective N1-sulfinylation of the imidazole ring requires careful control over reaction conditions to prevent side reactions, such as reaction at the N3 position or decomposition of the product. The imidazole molecule contains two nitrogen atoms: a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N3). In its neutral form, the pyridine-type N3 is generally more nucleophilic. However, upon deprotonation, the resulting imidazolate anion is highly nucleophilic at both nitrogens, but substitution often occurs at the N1 position.

Optimization strategies typically involve:

Use of a Base: The addition of a non-nucleophilic base, such as triethylamine (B128534) or sodium hydride, can deprotonate the imidazole. This increases the nucleophilicity of the N1 nitrogen, facilitating its attack on the electrophilic sulfur of thionyl chloride.

Solvent Choice: The choice of solvent is critical. Anhydrous, aprotic solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or dichloromethane (B109758) are preferred to prevent hydrolysis of the thionyl chloride and the resulting sulfinyl chloride product. Acetonitrile is often a solvent of choice for such reactions. acs.org

Temperature Control: These reactions are often performed at low temperatures (e.g., 0 °C to -78 °C) to control the reactivity of thionyl chloride and minimize the formation of undesired byproducts. The reaction mixture is typically cooled before the dropwise addition of the reagent.

A related synthesis of imidazole-1-sulfonyl azide (B81097) hydrogen sulfate (B86663) involves the reaction of imidazole with sulfuryl chloride, a close analog of thionyl chloride, in anhydrous acetonitrile at low temperatures, highlighting the feasibility of these conditions for N-sulfonylation/sulfinylation. acs.org

Influence of Imidazole Substituents on Synthetic Efficiency

The electronic and steric nature of substituents on the imidazole ring significantly impacts the efficiency of N-sulfinylation. The reactivity of the imidazole ring toward electrophiles is modulated by the electron-donating or electron-withdrawing character of these groups. researchgate.net

Electronic Effects: Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density of the imidazole ring, enhancing the nucleophilicity of the nitrogen atoms and thus accelerating the rate of N-sulfinylation. Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, decrease the ring's electron density, deactivating it towards electrophilic attack and reducing the synthetic efficiency. researchgate.netyoutube.com

| Substituent Type | Position on Imidazole Ring | Effect on N1-Sulfinylation Efficiency | Reasoning |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃, -OCH₃) | C2, C4, C5 | Increases | Enhances nucleophilicity of the N1 nitrogen. |

| Electron-Withdrawing (e.g., -NO₂, -Cl, -CN) | C2, C4, C5 | Decreases | Reduces electron density and nucleophilicity of the ring. nih.gov |

| Bulky Alkyl/Aryl Groups | C2, N1 | Decreases | Steric hindrance impedes the approach of the sulfinylating agent. beilstein-journals.org |

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of chiral, non-racemic sulfinyl compounds is of great interest due to their application as chiral auxiliaries in asymmetric synthesis. acs.orgnih.gov The sulfur atom in a sulfinyl group is a stereocenter, and methods to control its configuration are highly valuable.

The most common strategy for the stereoselective synthesis of chiral sulfinyl compounds, which is applicable to this compound analogs, is based on the Andersen method. This approach involves the reaction of a racemic sulfinyl chloride with a chiral, enantiopure alcohol or amine to form a mixture of diastereomers. nih.gov

The resulting diastereomeric sulfinates or sulfinamides can then be separated using physical methods like crystallization or chromatography. One of the separated diastereomers can then be treated with a suitable nucleophile to displace the chiral auxiliary with inversion of configuration at the sulfur center, yielding an enantiomerically enriched product.

For example, enantiopure arylsulfinamides have been obtained through the spontaneous crystallization of one diastereomer formed in the reaction of sulfinyl chlorides with a chiral amine like (R)-N-benzyl-1-phenylethanamine. acs.org This demonstrates a practical application of the principle. While the direct synthesis of an enantiopure this compound is challenging, its chiral analogs can be accessed through this diastereomer separation strategy, reacting a suitable substituted racemic imidazole-1-sulfinyl chloride with a chiral auxiliary.

Challenges in Enantioselective Formation of Sulfinyl Chlorides

Sulfinyl chlorides are chiral at the sulfur atom, but they are typically prepared and exist as racemic mixtures. The primary challenge in their enantioselective formation lies in controlling the stereochemistry at this sulfur center. The direct asymmetric synthesis of sulfinyl chlorides is difficult, so strategies often rely on the resolution of the racemic mixture after it has been formed.

A significant advancement in this area is the concept of dynamic kinetic resolution (DKR) nih.govacs.org. In a DKR process, the rapidly racemizing enantiomers of the sulfinyl chloride are reacted with a chiral nucleophile or in the presence of a chiral catalyst. This allows for the conversion of the entire racemic starting material into a single, or a highly enriched, diastereomer of the product.

Key challenges and considerations in the enantioselective formation of sulfinyl chlorides include:

Racemization Rate: The sulfinyl chloride must racemize at a rate faster than or comparable to the rate of its reaction with the chiral reagent for the DKR to be efficient.

Catalyst/Reagent Efficacy: The chiral catalyst or auxiliary must exhibit high levels of stereodiscrimination to favor the formation of one diastereomer over the other.

Reaction Conditions: The conditions must be carefully optimized to promote both racemization of the starting material and the desired stereoselective reaction, while minimizing side reactions.

Research has shown that peptide-based catalysts containing N-methyl imidazole can be effective in the catalytic dynamic resolution of tert-butanesulfinyl chloride, affording sulfinate esters in high yields and good enantiomeric excess acs.org. This highlights the potential of using chiral imidazoles or their derivatives to influence the stereochemical outcome.

Diastereoselective Strategies for Chiral Induction

Diastereoselective strategies are paramount for creating chiral sulfinyl compounds from racemic sulfinyl chlorides. These methods typically involve the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is set, the auxiliary can be removed.

A well-established strategy is the reaction of a racemic sulfinyl chloride with a chiral alcohol to form a mixture of diastereomeric sulfinate esters acs.orgnih.gov. These diastereomers have different physical properties and can often be separated by crystallization or chromatography.

Key Chiral Auxiliaries and Strategies:

Diacetone-D-glucose (DAG): This sugar-derived chiral alcohol has been successfully used as a chiral auxiliary. Its reaction with sulfinyl chlorides yields diastereomeric sulfinate esters that can be separated nih.govacs.org. Interestingly, the stereochemical outcome of the reaction can sometimes be controlled by the choice of base used as a catalyst nih.govacs.org.

Menthol: Another widely used chiral alcohol is menthol. The Andersen synthesis, a classic method for preparing chiral sulfoxides, relies on the separation of diastereomeric menthyl p-toluenesulfinates acs.orgnih.gov.

Cinchona Alkaloids: Alkaloids such as quinine (B1679958) and quinidine (B1679956) have been employed to develop efficient sulfinylating agents. These chiral auxiliaries can lead to the formation of sulfinates and subsequently sulfoxides with excellent enantiopurities nih.govorganic-chemistry.org.

Ellman's Auxiliary: While not a strategy for resolving sulfinyl chlorides directly, the use of Ellman's chiral tert-butanesulfinamide is a cornerstone of diastereoselective amine synthesis osi.lvresearchgate.net. N-tert-butanesulfinyl imines, formed from the condensation of the sulfinamide with aldehydes or ketones, undergo diastereoselective additions with organometallic reagents, allowing for the synthesis of chiral amines with high stereocontrol osi.lv.

A model based on the formation of a pentacoordinated sulfur intermediate has been proposed to explain the high levels of stereoselectivity observed in these dynamic kinetic resolution processes nih.govacs.org. This model avoids the need for the commonly assumed in-situ racemization of the starting sulfinyl chloride nih.gov.

| Strategy | Chiral Reagent/Auxiliary | Outcome | Reference(s) |

| Dynamic Kinetic Resolution | Peptide with N-methyl imidazole | Enantioenriched sulfinate esters | acs.org |

| Diastereomeric Resolution | Diacetone-D-glucose (DAG) | Separable diastereomeric sulfinate esters | nih.govacs.org |

| Diastereomeric Resolution | (-)-Menthol | Crystalline diastereomeric sulfinates (Andersen method) | acs.orgnih.gov |

| Asymmetric Sulfinylation | Cinchona Alkaloids (Quinine/Quinidine) | Enantiopure sulfinates and sulfoxides | nih.govorganic-chemistry.org |

| Diastereoselective Addition | Ellman's Sulfinamide | Chiral amines from N-sulfinyl imines | osi.lvresearchgate.net |

Process Intensification and Scalable Synthesis

The synthesis of reactive reagents like sulfinyl chlorides often involves highly exothermic reactions and potentially hazardous materials. Process intensification, particularly through the use of continuous flow chemistry, offers significant advantages for the safe and scalable production of these compounds.

Exploration of Continuous Flow Reactor Systems

Continuous flow reactors, or microreactors, are characterized by their small channel dimensions, leading to a high surface-area-to-volume ratio. This provides superior heat and mass transfer compared to traditional batch reactors. While the continuous flow synthesis of this compound specifically has not been detailed, extensive research on the synthesis of related sulfonyl chlorides and other sulfenyl chlorides provides a strong basis for its potential application rsc.orgrsc.orgnih.govacs.org.

Advantages of Continuous Flow Synthesis for Sulfinyl Chlorides:

Enhanced Safety: Highly exothermic reactions can be controlled effectively, preventing thermal runaway. The small internal volume of the reactor minimizes the amount of hazardous material present at any given time rsc.orgrsc.orgnih.govacs.org.

Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation nih.govacs.org.

Scalability: Scaling up production is achieved by running the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

High Throughput: Despite the small reactor volume, continuous operation can lead to high space-time yields, making it an efficient manufacturing method rsc.org. For example, a flow process for sulfonyl chlorides from disulfides achieved a space-time yield of 6.7 kg L⁻¹ h⁻¹ rsc.org.

A continuous two-step sequence has been demonstrated for the formation of a sulfenyl chloride, which is generated in-situ and immediately trapped by another reagent in a second module of the flow system nih.govacs.org. This approach is ideal for unstable intermediates, a category that this compound may fall into. The implementation of flow chemistry was shown to successfully manage strong exotherms and the evolution of gaseous byproducts, leading to better outcomes and a high-throughput system nih.govacs.org.

| Feature | Benefit in Continuous Flow Synthesis | Reference(s) |

| High Surface-to-Volume Ratio | Superior heat and mass transfer, enhanced safety | rsc.orgrsc.org |

| Small Reactor Volume | Minimized risk with hazardous reagents, safer operation | rsc.orgrsc.org |

| Precise Parameter Control | Optimized yields, reduced byproducts, consistent quality | nih.govacs.org |

| In-situ Generation & Consumption | Safe handling of unstable intermediates | nih.govacs.org |

| Continuous Operation | High space-time yield, efficient scalability | rsc.org |

Reactivity and Mechanistic Pathways of 1h Imidazole 1 Sulfinyl Chloride

Electrophilic Reactivity at the Sulfur Center

The sulfur atom in 1H-Imidazole-1-sulfinyl chloride is the primary center of electrophilicity. This reactivity is a consequence of the cumulative electron-withdrawing effects of the three substituents attached to it: an oxygen atom, a chlorine atom, and the 1H-imidazolyl group. The oxygen and chlorine atoms are highly electronegative, creating a significant partial positive charge on the sulfur atom. The imidazole (B134444) ring, connected through a nitrogen atom, functions as an excellent leaving group in nucleophilic substitution reactions, further enhancing the sulfur's electrophilic character.

This inherent electrophilicity makes the sulfur atom highly susceptible to attack by a wide range of nucleophiles. Reactions typically proceed via a nucleophilic substitution mechanism where the incoming nucleophile displaces one of the substituents, most commonly the chloride ion or the imidazole group, depending on the reaction conditions and the nature of the nucleophile. The presence of the imidazole moiety is particularly significant as its departure as a stable, neutral molecule can be a strong thermodynamic driving force for reactions.

Nucleophilic Substitution Reactions with Varied Reagents

Nucleophilic substitution at the sulfinyl sulfur is the most characteristic reaction pathway for this compound. These reactions are pivotal for the synthesis of various sulfur-containing functional groups.

The reaction of sulfinyl chlorides with primary or secondary amines provides a direct route to the synthesis of sulfinamides. acs.org These compounds are valuable in organic synthesis, including in the construction of chiral auxiliaries and as precursors to other important functional groups. nih.govnih.gov The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur center, typically followed by the elimination of hydrogen chloride, which is scavenged by a base such as triethylamine (B128534) or an excess of the reacting amine. acs.orgnih.gov

While sulfinyl chlorides are known to be sensitive to hydrolysis, their reaction with amines is generally efficient and provides good yields of the corresponding sulfinamides. acs.org The general scheme for this reaction is the formation of a new sulfur-nitrogen bond. Sulfinamides themselves can be converted into other useful structures, such as sulfonimidoyl chlorides. acs.org

| Amine Nucleophile | Resulting Sulfinamide Product | Reaction Conditions | Typical Yield (%) |

|---|---|---|---|

| Benzylamine | N-Benzyl-1H-imidazole-1-sulfinamide | CH2Cl2, Triethylamine, 0 °C | 62% (by analogy) acs.org |

| Aniline | N-Phenyl-1H-imidazole-1-sulfinamide | CH2Cl2, Triethylamine, 0 °C | Data not available |

| (R)-1-Phenylethanamine | N-((R)-1-Phenylethyl)-1H-imidazole-1-sulfinamide | Solvent, Base | Diastereomeric products may form acs.orgresearchgate.net |

Analogous to the formation of sulfinamides, this compound can react with alcohols to produce sulfinate esters. These esters are significant intermediates in stereoselective synthesis, particularly for the preparation of other chiral sulfinyl compounds. acs.orgrsc.org The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the sulfur center. Catalysts may sometimes be employed to facilitate this transformation, especially for less reactive alcohols. nih.gov

The synthesis of enantiomerically enriched sulfinate esters can be achieved through the kinetic resolution of racemic sulfinyl chlorides using chiral alcohols or catalysts. nih.gov This highlights the importance of sulfinyl chlorides as precursors to stereochemically defined sulfur centers.

| Alcohol Nucleophile | Resulting Sulfinate Ester Product | Reaction Conditions | Typical Yield (%) |

|---|---|---|---|

| Methanol | Methyl 1H-imidazole-1-sulfinate | Inert solvent, Base | Data not available |

| Ethanol | Ethyl 1H-imidazole-1-sulfinate | Inert solvent, Base | Data not available |

| (-)-Menthol | Menthyl 1H-imidazole-1-sulfinate | Inert solvent, Base | Diastereomeric products may form acs.org |

The reactivity of this compound extends beyond amines and alcohols to a broader range of nucleophiles.

Nitrogen Nucleophiles : As detailed in section 3.2.1, primary and secondary amines are common nitrogen nucleophiles that yield sulfinamides. libretexts.org Other nitrogen-based nucleophiles can also react at the sulfur center.

Oxygen Nucleophiles : Besides alcohols, other oxygen nucleophiles such as carboxylates could potentially react to form mixed anhydrides, although this reactivity is less commonly exploited compared to alcoholysis. acs.org Phenoxides can also serve as effective nucleophiles in reactions with sulfonyl chlorides, suggesting a similar reactivity for sulfinyl chlorides. researchgate.net

Carbon Nucleophiles : Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can act as carbon nucleophiles. Their reaction with sulfinyl chlorides typically leads to the formation of sulfoxides (R-S(O)-R'). This reaction pathway involves the formation of a new sulfur-carbon bond and represents a key method for synthesizing these important compounds. For instance, the reaction of sulfites with organometallic reagents is a known route to sulfinates, which can then be transformed. acs.org A direct reaction with a sulfinyl chloride would provide a more direct route to sulfoxides.

Electrophilic Addition to Unsaturated Systems

In addition to substitution reactions, the electrophilic sulfur atom of a sulfinyl chloride can potentially participate in addition reactions with unsaturated systems like alkenes and alkynes. In these reactions, the pi bond of the unsaturated system acts as the nucleophile, attacking the electrophilic sulfur. chemistrysteps.comlibretexts.org This type of reaction is a powerful tool for constructing more complex molecular architectures. nih.gov

The addition of unsymmetrical electrophiles to unsymmetrical alkenes raises questions of regioselectivity and stereoselectivity.

Regioselectivity : The addition of sulfinyl chlorides to alkenes is expected to follow Markovnikov's rule. chemistrysteps.com The electrophilic sulfur atom will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms. This regioselectivity arises from the formation of the more stable carbocation intermediate during the reaction mechanism. libretexts.org The subsequent attack by the chloride nucleophile then occurs at the more substituted carbon.

Stereoselectivity : The stereochemical outcome of the addition reaction is often anti-addition. This is analogous to the halogenation of alkenes, where a bridged halonium ion intermediate is proposed. A similar bridged sulfonium ion intermediate could be invoked for the addition of a sulfinyl chloride. The nucleophilic chloride ion would then attack from the face opposite to the bridged intermediate, resulting in the net anti-addition of the sulfinyl group and the chlorine atom across the double bond. ochemtutor.com

Investigation of Transient Intermediates (e.g., Thiiranium Cations)

In the reactions of sulfur electrophiles with alkenes, the formation of three-membered ring intermediates is a critical mechanistic feature. For instance, the addition of sulfenyl chlorides (R-SCl) to alkenes is well-established to proceed through a bridged thiiranium ion (also known as an episulfonium ion). This intermediate explains the high stereospecificity (typically anti-addition) observed in these reactions. cdnsciencepub.comnih.gov

By analogy, the reaction of this compound with an alkene could be postulated to proceed through a similar transient intermediate, a thiiranium S-oxide cation.

Postulated Intermediate Formation:

Electrophilic Attack: The sulfur atom in this compound is electrophilic and would be attacked by the nucleophilic π-bond of an alkene.

Intermediate Formation: This attack could lead to the formation of a bridged, three-membered ring intermediate. Unlike a standard thiiranium ion, this species would feature an S=O bond, significantly altering its electronic properties, stability, and subsequent reactivity. The imidazole group would act as the leaving group in this initial step.

Stereochemistry: The formation of such a bridged intermediate would lock the conformation of the carbon backbone, suggesting that a subsequent nucleophilic attack would likely occur in a stereospecific anti fashion.

The presence of the oxygen atom on the sulfur would withdraw electron density, potentially making the carbon atoms of the ring more electrophilic and susceptible to nucleophilic attack compared to a standard thiiranium ion. However, direct experimental evidence, such as spectroscopic observation or trapping of this specific intermediate for this compound, is not currently available in the literature.

Detailed Mechanistic Elucidation Studies

To experimentally validate the existence and structure of transient species like the proposed thiiranium S-oxide intermediate, several analytical techniques are typically employed:

Low-Temperature NMR Spectroscopy: By conducting the reaction at very low temperatures, it is sometimes possible to slow the reaction rate sufficiently to observe the NMR signals of unstable intermediates.

Trapping Experiments: The reaction can be run in the presence of various potent nucleophiles. The isolation and characterization of products derived from the nucleophile attacking the intermediate can provide strong evidence for its existence and regiochemical preferences.

Kinetic Studies: Analyzing the reaction rates with different concentrations of reactants and in various solvents can help to determine the rate law and provide insight into the molecularity of the rate-determining step, distinguishing between concerted and stepwise mechanisms.

In the absence of direct experimental data, computational chemistry provides a powerful tool for exploring potential reaction mechanisms. Density Functional Theory (DFT) is a common method used for such investigations. researchgate.netnih.gov

A computational study of the reaction of this compound with an alkene would typically involve:

Modeling Reactants and Products: Calculating the optimized geometries and energies of the starting materials and potential products.

Locating Intermediates: Modeling the structure of the proposed thiiranium S-oxide intermediate to assess its stability.

Mapping Transition States: Identifying the transition state structures connecting the reactants to the intermediate and the intermediate to the final products. The calculated activation energies (the energy difference between reactants and transition states) would indicate the kinetic feasibility of the proposed pathway.

Solvent Modeling: Incorporating implicit or explicit solvent models to understand how the solvent environment affects the energies of charged intermediates and transition states.

Such studies could differentiate between a concerted pathway and a stepwise mechanism involving the thiiranium S-oxide and provide insights into the regio- and stereoselectivity of the reaction.

The choice of solvent can have a profound impact on reactions that proceed through charged intermediates.

Solvent Effects: For a mechanism involving a charged species like a thiiranium S-oxide cation, polar aprotic solvents (e.g., dichloromethane (B109758), acetonitrile) would be expected to stabilize the intermediate and transition states, potentially accelerating the reaction. Less polar solvents might favor more concerted pathways or, in some cases, enhance efficacy by minimizing decomposition of starting materials. acs.org Protic solvents (e.g., alcohols, water) could compete as nucleophiles, leading to solvolysis products.

Catalysis: Lewis acids could potentially catalyze the reaction by coordinating to the sulfinyl oxygen atom. This coordination would increase the positive charge on the sulfur atom, making it more electrophilic and accelerating the initial attack by the alkene. Furthermore, some reactions involving sulfur compounds are known to be influenced by organocatalysts, which may activate the substrate through hydrogen bonding or other non-covalent interactions. researchgate.net

Comparative Reactivity Analysis with Related Imidazole-Sulfur Reagents (e.g., Sulfonyl Chlorides)

The reactivity of this compound is expected to be substantially different from its sulfonyl chloride analogue, 1H-Imidazole-1-sulfonyl chloride. The primary difference lies in the oxidation state of the sulfur atom (+4 in the sulfinyl chloride vs. +6 in the sulfonyl chloride), which dictates its geometry, electrophilicity, and preferred reaction pathways.

While sulfinyl chlorides often react via ionic pathways involving nucleophilic attack at the sulfur center, sulfonyl chlorides are well-known precursors for sulfonyl radicals under photoredox or thermal conditions, leading to radical addition reactions with alkenes. magtech.com.cnnih.govresearchgate.net

Below is a comparative analysis of their expected properties and reactivity.

| Feature | This compound (Postulated) | 1H-Imidazole-1-sulfonyl Chloride (Known) |

|---|---|---|

| Sulfur Oxidation State | +4 | +6 |

| Geometry at Sulfur | Trigonal Pyramidal | Tetrahedral |

| Electrophilicity of Sulfur | Highly electrophilic, susceptible to nucleophilic attack. | Very electrophilic, but sterically more hindered. |

| Typical Reaction with Alkenes | Likely ionic addition, potentially via a bridged thiiranium S-oxide intermediate. | Often proceeds via radical hydrosulfonylation or chlorosulfonylation, initiated by light or a radical initiator. magtech.com.cnnih.gov |

| Leaving Group | The imidazole group can act as a leaving group. | The chloride is the typical leaving group in nucleophilic substitution, while the entire sulfonyl group can add as a radical. |

| Stability | Generally less stable and more reactive than sulfonyl chlorides. Prone to hydrolysis. | More stable and robust compared to sulfinyl chlorides. youtube.com |

Applications of 1h Imidazole 1 Sulfinyl Chloride As a Synthetic Reagent

Facilitating S-N, S-O, and S-C Bond Formation

The high reactivity of the sulfinyl chloride group in 1H-imidazole-1-sulfinyl chloride makes it an excellent electrophile for reactions with various nucleophiles. This reactivity is central to its ability to form sulfur-nitrogen (S-N), sulfur-oxygen (S-O), and sulfur-carbon (S-C) bonds, which are fundamental linkages in a wide array of organic molecules.

The reaction with amines (nucleophiles) leads to the formation of sulfinamides (S-N bond). Similarly, alcohols and thiols react to form sulfinate esters (S-O bond) and thiosulfinates (S-S bond which can be a precursor to S-C bonds), respectively. These reactions are often carried out under mild conditions, highlighting the utility of this reagent. The imidazole (B134444) leaving group is readily displaced, driving the reactions forward.

Building Block for Complex Organosulfur Compounds

The versatility of this compound extends to its use as a foundational element in the construction of more intricate organosulfur molecules.

Synthesis of Diverse Sulfinyl Derivatives

By reacting with a broad spectrum of nucleophiles, this compound provides access to a diverse library of sulfinyl derivatives. For instance, its reaction with primary and secondary amines yields a variety of N-substituted sulfinamides. These sulfinamides are not only stable compounds in their own right but also serve as intermediates for further chemical modifications. The ability to introduce various organic moieties through the nucleophile allows for the fine-tuning of the properties of the resulting sulfinyl compounds.

Precursor to Sulfones and Sulfonamides via Oxidation

The sulfur atom in the sulfinyl derivatives obtained from this compound is in a moderate oxidation state and can be readily oxidized to a higher oxidation state. This property is exploited in the synthesis of sulfones and sulfonamides, which are important functional groups in many pharmaceuticals and materials. The oxidation of sulfinamides, for example, leads to the formation of sulfonamides, a class of compounds known for their antibacterial properties. Similarly, the oxidation of sulfinate esters can yield sulfonates.

Role in Asymmetric Synthesis and Chiral Induction

The field of asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule, has benefited from the use of sulfur-containing compounds. Organosulfur compounds, particularly chiral sulfoxides, have been recognized for their utility as chiral auxiliaries and in mediating stereoselective transformations.

Enantioselective Transformations Mediated by Chiral Analogs

While this compound itself is achiral, chiral analogs can be synthesized. These chiral reagents can then be used to induce enantioselectivity in various chemical reactions. For instance, a chiral alcohol could be reacted with this compound to form a chiral sulfinate ester. This chiral sulfinate can then be used in reactions where the stereochemistry at the sulfur atom influences the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product. Research has shown that chiral sulfoxides can be highly effective in controlling the stereochemistry of reactions.

Auxiliary in Diastereoselective Synthetic Strategies

In diastereoselective synthesis, a chiral auxiliary is temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. The sulfinyl group can act as a powerful chiral auxiliary. By attaching a chiral sulfinyl group, derived from a chiral analog of this compound, to a molecule, it is possible to direct the approach of reagents from a specific face of the molecule. This leads to the formation of one diastereomer in preference to others. After the desired stereochemistry has been established, the sulfinyl auxiliary can often be removed under mild conditions. The development of new synthetic methods continues to expand the utility of such strategies in the synthesis of complex, stereochemically defined

Incorporation into Heterocyclic Frameworks

The reactivity of this compound lends itself to the modification of heterocyclic structures, particularly those already containing an imidazole moiety. This section delves into the specific application of this reagent in the functionalization of such architectures.

Functionalization of Imidazole-Containing Architectures

Detailed research on the specific reactions of this compound with other imidazole-containing molecules to achieve functionalization is not extensively documented in publicly available scientific literature. The inherent reactivity of the sulfinyl chloride group suggests its potential to act as an electrophile, enabling the introduction of the sulfinyl group onto a nucleophilic site of another imidazole ring. However, without specific examples from research, a detailed discussion of reaction mechanisms and substrate scope remains speculative.

It is important to distinguish this compound from the more commonly reported 1H-imidazole-4-sulfonyl chloride . The latter has been utilized in the synthesis of various sulfonamide derivatives by reacting with amines. For instance, 1-methyl-1H-imidazole-4-sulfonyl chloride serves as a key reagent in creating sulfonamides through nucleophilic substitution reactions.

Another related but distinct reagent is imidazole-1-sulfonyl azide (B81097) hydrochloride . This compound is known to convert primary amines to azides and can also be used for diazo-transfer reactions. wikipedia.org Its application in the synthesis of imidazole-based biologically active molecules has been noted. guidechem.com

While the direct functionalization of imidazole-containing architectures using this compound is not well-documented, the chemistry of related sulfonyl chlorides and sulfonyl azides provides a conceptual framework for its potential reactivity. Future research may explore its utility in creating novel linkages and modifying the electronic properties of imidazole-based systems.

Synthetic Strategies for Novel Bioactive Molecules and Materials (focused on chemical methodologies)

The development of new bioactive molecules and advanced materials often relies on the strategic use of reactive intermediates. While specific, documented synthetic strategies employing this compound for the creation of novel bioactive compounds or materials are not readily found in the current body of scientific literature, we can infer its potential applications based on the known reactivity of sulfinyl chlorides.

The sulfinyl chloride moiety is a reactive functional group that can participate in various chemical transformations. In principle, this compound could be employed in the following ways:

As a precursor to sulfoxides: The sulfinyl chloride could react with a suitable nucleophile, such as an organometallic reagent or an enolate, to form a new carbon-sulfur bond, yielding a sulfoxide. Sulfoxide-containing molecules are known to exhibit a range of biological activities.

As a building block for sulfur-containing heterocycles: Through carefully designed reaction sequences, the sulfinyl chloride group could be incorporated into a larger heterocyclic framework, leading to the synthesis of novel ring systems with potential biological or material properties.

It is worth noting that the broader class of heterocyclic compounds, including imidazoles, is of significant interest in medicinal chemistry and materials science. nih.gov The synthesis of functionalized imidazoles is a key area of research, with various methodologies being developed to access diverse structures. nih.gov

While the direct application of this compound in these synthetic strategies remains to be explored and documented, its potential as a reactive intermediate for introducing the imidazole-1-sulfinyl moiety into new molecular scaffolds is a plausible area for future investigation.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural analysis of 1H-Imidazole-1-sulfinyl chloride, providing detailed information about the hydrogen, carbon, and nitrogen environments within the molecule. ipb.pt

One-dimensional ¹H and ¹³C NMR spectra offer the primary evidence for the compound's structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three protons on the imidazole (B134444) ring. researchgate.net In an unsubstituted imidazole, these protons typically appear at approximately 7.15 ppm (H4/H5) and 7.73 ppm (H2). researchgate.netchemicalbook.com For this compound, the attachment of the electron-withdrawing sulfinyl chloride group to the N1 position would break the symmetry between the H4 and H5 protons and induce downfield shifts for all ring protons due to decreased electron density. The H2 proton, being positioned between two nitrogen atoms, would likely remain the most downfield signal. The H5 proton, adjacent to the N-SOCl group, is expected to experience a more significant downfield shift compared to the H4 proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework. Unsubstituted imidazole shows signals around 136 ppm (C2) and 122 ppm (C4/C5). chemicalbook.com In this compound, three distinct signals for the imidazole carbons are anticipated. The C2 carbon signal is expected to be the most downfield. The C4 and C5 carbons would be non-equivalent, with the C5 carbon, being closer to the N-SOCl group, likely shifted further downfield than the C4 carbon. In some imidazole derivatives, fast tautomerization or other dynamic processes can lead to poor resolution or undetectable signals in solution-state ¹³C NMR, a challenge that might be overcome with solid-state NMR techniques. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Expected Coupling |

| ¹H NMR | |||

| H2 | > 7.7 | Singlet (or narrow triplet) | |

| H4 | > 7.2 | Doublet of doublets | J(H4-H5), J(H4-H2) |

| H5 | > 7.2 | Doublet of doublets | J(H5-H4), J(H5-H2) |

| ¹³C NMR | |||

| C2 | > 136 | ||

| C4 | > 122 | ||

| C5 | > 122 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals and confirming the connectivity of the atoms. researchgate.netemerypharma.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. researchgate.net For this compound, cross-peaks would be expected between H4 and H5, confirming their adjacent positions on the imidazole ring. Weaker, long-range couplings might also be observed between H2 and the H4/H5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. libretexts.org The HSQC spectrum would show three cross-peaks, definitively linking H2 to C2, H4 to C4, and H5 to C5, thus confirming the assignments made from the 1D spectra.

While technically more demanding, ¹⁵N NMR spectroscopy, often enhanced by isotopic labeling, offers direct insight into the electronic environment of the nitrogen atoms. nih.gov The chemical shifts of the two nitrogen atoms in the imidazole ring would be distinct. The N1 atom, being directly bonded to the sulfinyl chloride group, would exhibit a significantly different chemical shift compared to the N3 atom. nih.gov The precise chemical shifts can be highly sensitive to the protonation state and tautomeric form of the imidazole ring. nih.govnih.gov HMBC experiments correlating the imidazole protons (H2 and H5) to the ¹⁵N-labeled N1 would provide definitive evidence for the location of the sulfinyl chloride group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound and for gaining structural information through analysis of its fragmentation patterns. britannica.com

ESI-MS: Electrospray ionization is a soft ionization technique well-suited for analyzing polar molecules like imidazole derivatives. nih.govrsc.org In positive ion mode, this compound would be expected to show a prominent protonated molecule peak [M+H]⁺. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, and ³⁴S) would be observable in the molecular ion cluster, aiding in its identification. britannica.com Fragmentation analysis (MS/MS) of the molecular ion could reveal characteristic losses, such as the loss of SOCl, Cl, or SO. nih.gov

MALDI-TOF MS: While more commonly used for larger biomolecules, MALDI-TOF MS could also be employed. However, ESI-MS is generally the preferred method for small molecules of this type due to its simpler sample preparation and interfacing with liquid chromatography.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is crucial for determining the elemental composition of the compound. acs.orgacs.org The precise mass of the [M+H]⁺ ion can be used to calculate a unique elemental formula (C₃H₄ClN₂OS⁺), distinguishing it from other compounds with the same nominal mass. This technique is essential for confirming the identity of novel compounds or for analyzing samples in complex matrices. consensus.appresearchgate.net

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Elemental Composition | Calculated Monoisotopic Mass (Da) |

| [M] | C₃H₃³⁵ClN₂OS | 149.96546 |

| [M+H]⁺ | C₃H₄³⁵ClN₂OS⁺ | 150.97329 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. By analyzing the absorption or scattering of light, these methods provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

Characteristic Vibrational Modes of Sulfinyl and Imidazole Groups

While a dedicated, publicly available experimental IR and Raman spectrum for this compound is not available, the characteristic vibrational frequencies can be predicted based on data from analogous compounds, such as various imidazole derivatives and sulfonyl chlorides. nih.govnist.govnih.gov The key vibrational modes are associated with the sulfinyl (S=O) group and the imidazole ring.

The S=O stretching vibration is one of the most characteristic and intense absorptions in the IR spectrum for sulfinyl halides. For sulfonyl chlorides (R-SO₂Cl), asymmetric and symmetric SO₂ stretching vibrations are typically observed in the ranges of 1321–1305 cm⁻¹ and 1161–1147 cm⁻¹, respectively. nih.gov For a sulfinyl chloride (R-SOCl), a strong S=O stretching band would be expected.

The imidazole ring exhibits several characteristic vibrations. These include C-H stretching, C=N and C=C ring stretching, and various in-plane and out-of-plane bending modes. The C-H stretching vibrations of the imidazole ring typically appear above 3000 cm⁻¹. The ring stretching vibrations, which are sensitive to substitution, generally occur in the 1400-1600 cm⁻¹ region.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfinyl (S=O) | Stretching | ~1200 - 1250 |

| C-S | Stretching | ~650 - 750 |

| S-Cl | Stretching | ~400 - 500 |

| Imidazole Ring | C-H Stretching | ~3100 - 3150 |

| Imidazole Ring | C=N/C=C Ring Stretching | ~1450 - 1600 |

| Imidazole Ring | Ring Bending (in-plane) | ~1000 - 1200 |

| Imidazole Ring | Ring Bending (out-of-plane) | ~700 - 900 |

Note: The values in this table are estimates based on characteristic frequencies of related functional groups and may differ in the actual spectrum of this compound.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions.

As of this writing, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, analysis of related structures, such as 1H-imidazole-1-methanol, provides insight into the potential solid-state packing and hydrogen bonding motifs that might be observed. nih.gov In the structure of 1H-imidazole-1-methanol, molecules are linked via O—H⋯N hydrogen bonds. nih.gov For this compound, which lacks a hydrogen bond donor, the crystal packing would be dictated by dipole-dipole interactions and other van der Waals forces. The key structural parameters of interest would be the N-S bond length, the S=O bond length, the S-Cl bond length, and the torsional angle between the imidazole ring and the sulfinyl chloride group. Computational modeling could provide theoretical predictions for these parameters in the gas phase, which would serve as a valuable comparison for future experimental XRD studies.

In-situ Spectroscopic Techniques for Reaction Monitoring (e.g., Time-Resolved UV-Vis)

In-situ spectroscopic techniques are crucial for studying the kinetics and mechanisms of chemical reactions by monitoring the concentration of reactants, intermediates, and products as the reaction progresses. Time-resolved ultraviolet-visible (UV-Vis) spectroscopy is a particularly useful technique for reactions involving chromophoric species.

The imidazole ring possesses a π-system that absorbs in the UV region. The electronic transitions of the imidazole moiety would be influenced by the electron-withdrawing sulfinyl chloride group attached to the nitrogen atom. A study on imidazole-2-carboxaldehyde demonstrated the use of laser flash photolysis to monitor the transient absorption of its triplet state, which has a maximum absorption at 330 nm. academie-sciences.fr

Reactions of this compound, for instance, its hydrolysis or its reaction with nucleophiles, could be monitored using time-resolved UV-Vis spectroscopy. Changes in the absorption spectrum would indicate the consumption of the starting material and the formation of new species. For example, the cleavage of the N-S bond and subsequent protonation of the imidazole ring would lead to a shift in the absorption maximum. By monitoring the change in absorbance at a specific wavelength over time, reaction rates and rate constants can be determined. While specific studies on this compound are not available, the methodology has been successfully applied to study the reactivity of other imidazole derivatives. academie-sciences.fr

Computational and Theoretical Investigations of 1h Imidazole 1 Sulfinyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. For a novel or less-studied molecule like 1H-Imidazole-1-sulfinyl chloride, these computational methods can provide predictive insights that guide experimental studies.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules. DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in determining the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For this compound, DFT would predict key geometric parameters. While specific data for this exact molecule is not available, calculations on related imidazole-sulfonyl chlorides suggest the types of structural data that would be obtained.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Predicted Value (Å or °) | Description |

| S-Cl Bond Length | ~2.05 - 2.15 Å | The length of the bond between the sulfur and chlorine atoms. |

| S=O Bond Length | ~1.43 - 1.48 Å | The length of the double bond between the sulfur and oxygen atoms. |

| S-N Bond Length | ~1.70 - 1.80 Å | The length of the bond between the sulfur atom and the nitrogen of the imidazole (B134444) ring. |

| Imidazole Ring C-N Bond Lengths | ~1.32 - 1.39 Å | The various carbon-nitrogen bond lengths within the imidazole ring. |

| Imidazole Ring C-C Bond Length | ~1.35 - 1.40 Å | The carbon-carbon bond length within the imidazole ring. |

| N-S-Cl Bond Angle | ~105 - 110° | The angle formed by the nitrogen, sulfur, and chlorine atoms. |

| O=S=O Bond Angle | ~120 - 125° | The angle formed by the two oxygen atoms and the sulfur atom. |

| C-N-S Bond Angle | ~120 - 125° | The angle at the nitrogen atom of the imidazole ring connected to the sulfinyl group. |

Note: These values are estimations based on DFT calculations of similar molecules and are for illustrative purposes only.

Beyond geometry, DFT calculations reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's polarity and reactivity. For instance, in related sulfonyl chlorides, the sulfonyl group is known to be highly electrophilic due to the electron-withdrawing nature of the oxygen and chlorine atoms.

Advanced Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, particularly for electronic properties and reaction energetics, advanced ab initio methods can be employed. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are computationally more intensive than DFT but provide a higher level of theoretical accuracy. While no specific studies using these methods on this compound have been found, their application would be valuable for benchmarking DFT results and for obtaining highly reliable predictions of properties like ionization potentials and electron affinities.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure provides a deeper understanding of the bonding within a molecule and its likely chemical behavior.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key predictors of a molecule's reactivity.

The HOMO represents the region from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO indicates the region where the molecule is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be located primarily on the imidazole ring, which is a relatively electron-rich aromatic system. The LUMO, on the other hand, is anticipated to be centered on the sulfinyl chloride group, particularly on the sulfur atom and the S-Cl bond, due to the high electronegativity of the attached oxygen and chlorine atoms. This distribution would suggest that the molecule is susceptible to nucleophilic attack at the sulfur atom.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -7.0 to -8.0 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates the energy of the lowest energy empty orbital available for accepting electrons. |

| HOMO-LUMO Gap | 5.0 to 7.0 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

Note: These values are estimations based on FMO analysis of similar molecules and are for illustrative purposes only.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and charge distribution within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with intuitive chemical concepts.

NBO analysis quantifies the natural atomic charges on each atom, revealing the extent of electron transfer between atoms in the molecule. For this compound, NBO analysis would likely show a significant positive charge on the sulfur atom and negative charges on the oxygen and chlorine atoms, confirming the electrophilic nature of the sulfinyl chloride group. It would also detail the charge distribution within the imidazole ring, highlighting the relative electron densities at each position.

Table 3: Hypothetical Natural Atomic Charges for Key Atoms in this compound

| Atom | Predicted Natural Charge (e) | Implication |

| S | +1.0 to +1.5 | Highly electrophilic center. |

| Cl | -0.3 to -0.5 | Significant negative charge, indicating a good leaving group. |

| O | -0.6 to -0.8 | High electron density. |

| N (imidazole, bonded to S) | -0.4 to -0.6 | Electron-rich nitrogen atom. |

| C (imidazole) | Varied positive and negative charges | Reflects the aromatic and polar nature of the ring. |

Note: These values are estimations based on NBO analysis of similar molecules and are for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for identifying the regions of a molecule that are most likely to be involved in electrostatic interactions with other molecules.

In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas of high electron density, which are prone to electrophilic attack. Regions of positive potential (typically colored blue) indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a strongly positive potential around the sulfur atom of the sulfinyl chloride group, making it a prime target for nucleophiles. The oxygen and chlorine atoms would exhibit negative potentials. The imidazole ring would display a more complex potential surface, with negative potential around the nitrogen atoms and a mix of potentials across the carbon atoms, reflecting its aromatic character and the influence of the sulfinyl chloride substituent.

Simulations of Reaction Mechanisms and Kinetics

Computational chemistry provides powerful tools to investigate the reactivity of molecules like this compound. Through simulations, researchers can model reaction pathways and predict the speed at which these reactions occur, offering insights that are often difficult to obtain through experimental means alone.

Transition State Identification and Energy Barrier Calculations

The study of a chemical reaction's mechanism involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. This barrier is a critical determinant of the reaction's rate.

Computational methods, particularly those based on Density Functional Theory (DFT), are employed to locate the geometry of the transition state and calculate its energy. By mapping the potential energy surface, scientists can delineate the most favorable reaction pathway. For a molecule like this compound, this could involve studying its reactions with nucleophiles, where the sulfinyl group is displaced.

The calculations would typically involve optimizing the geometries of the reactants, the proposed transition state, and the products. Frequency calculations are then performed to confirm the nature of these stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov The energy barrier (ΔE‡) is then calculated as the difference in energy between the transition state and the reactants.

Hypothetical Data on Transition State Calculations While specific published data for this compound is scarce, a typical output from such a study would resemble the table below. The values presented are illustrative examples for a hypothetical reaction with a generic nucleophile (Nu⁻).

| Reaction Step | Method/Basis Set | ΔE‡ (kcal/mol) | Key Bond Distances in TS (Å) | Imaginary Frequency (cm⁻¹) |

| Nucleophilic Attack | B3LYP/6-311+G(d,p) | 15.2 | S-Cl: 2.5, S-Nu: 2.2 | -350 |

| Leaving Group Departure | M06-2X/def2-TZVP | 12.8 | S-Cl: 2.8, Im-S: 2.0 | -410 |

This table is illustrative. The data is hypothetical and serves to demonstrate the type of results obtained from transition state calculations.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can reveal its conformational landscape—the collection of all accessible three-dimensional shapes (conformers) and the transitions between them. soton.ac.uk

These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. mdpi.com By analyzing this trajectory, researchers can identify the most stable conformers, understand the dynamics of conformational changes, and calculate thermodynamic properties. This is particularly important for understanding how the molecule might interact with biological targets or other reactants in different solvent environments. nih.gov The analysis can involve tracking key dihedral angles or performing cluster analysis to group similar structures.

Illustrative Data from Conformational Analysis The following table provides a hypothetical summary of results from an MD simulation of this compound, highlighting the dominant conformations found.

| Conformer Cluster | Population (%) | Key Dihedral Angle (N-N-S-Cl) | Relative Energy (kcal/mol) |

| 1 | 65% | 60° (gauche) | 0.0 |

| 2 | 30% | 180° (anti) | 0.8 |

| 3 | 5% | -60° (gauche) | 1.5 |

This table is illustrative. The data is hypothetical and intended to show representative findings from molecular dynamics simulations.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of new compounds. By simulating spectra, researchers can compare theoretical data with experimental results to confirm a molecule's structure.

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating magnetic shielding tensors, which are then converted into chemical shifts.

The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects. nih.gov For imidazole derivatives, computational studies have shown that factors like tautomerization and intermolecular interactions can significantly affect NMR parameters, making accurate theoretical modeling crucial. mdpi.com Comparing computed shifts with experimental data can help assign peaks in complex spectra and validate the proposed structure of this compound.

Hypothetical Computed NMR Data Below is a table showing a hypothetical comparison between calculated and experimental NMR chemical shifts for this compound in a common solvent like CDCl₃.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) | Calculated J-coupling (Hz) |

| H2 | 8.15 | 8.10 | J(H2,H4)=1.5, J(H2,H5)=1.5 |

| H4 | 7.45 | 7.42 | J(H4,H5)=2.5, J(H4,H2)=1.5 |

| H5 | 7.20 | 7.18 | J(H5,H4)=2.5, J(H5,H2)=1.5 |

| C2 | 138.5 | 138.2 | - |

| C4 | 125.0 | 124.8 | - |

| C5 | 118.3 | 118.1 | - |

This table is illustrative. The data is hypothetical and demonstrates the expected correlation between computed and experimental NMR values.

Simulated Vibrational Spectra (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. These calculations are typically performed using DFT methods. capes.gov.br

The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). nih.gov Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes, which describe the nature of the atomic motions (e.g., stretching, bending).

Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other approximations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net These simulated spectra are powerful aids in interpreting experimental IR and Raman data.

Hypothetical Simulated Vibrational Data This table presents hypothetical calculated vibrational frequencies for this compound and their assignments.

| Calculated Frequency (cm⁻¹, scaled) | Calculated Intensity (km/mol) | Assignment |

| 3120 | 55 | C-H stretch (imidazole ring) |

| 1550 | 80 | C=N stretch |

| 1480 | 110 | C=C stretch |

| 1170 | 250 | S=O stretch (asymmetric) |

| 1125 | 190 | S=O stretch (symmetric) |

| 850 | 65 | Imidazole ring breathing |

| 680 | 130 | S-Cl stretch |

This table is illustrative. The data is hypothetical and represents typical results from vibrational frequency calculations.

Emerging Research Avenues and Challenges

Catalytic Activation and Functionalization Strategies

The development of catalytic methods to activate and functionalize 1H-imidazole-1-sulfinyl chloride and its derivatives is a burgeoning area of research. The imidazole (B134444) moiety itself can act as a catalyst in various transformations. researchgate.net For instance, the nitrogen atom with a lone pair of electrons in the imidazole ring can adsorb molecules like hydrogen chloride, forming an active complex that facilitates reactions such as acetylene (B1199291) hydrochlorination. researchgate.net This inherent catalytic activity of the imidazole core is a key area of investigation for expanding the utility of its sulfinyl chloride derivative.

Recent studies have focused on the nickel-catalyzed C-H arylation and alkenylation of imidazoles. rsc.org These methods allow for the direct formation of carbon-carbon bonds at the C2 position of the imidazole ring, offering a powerful tool for elaborating the structure of this compound-derived compounds. The use of tertiary alcohols as solvents has been shown to be crucial for the success of these reactions, even allowing for the use of air-stable nickel(II) salts as catalyst precursors. rsc.org

Furthermore, the sulfonyl chloride group is a highly reactive electrophile, readily participating in reactions with nucleophiles. Catalytic approaches to modulate this reactivity are being explored. For example, the use of catalysts could enable selective reactions with specific nucleophiles in a complex mixture or facilitate transformations under milder conditions. The development of such catalytic systems would significantly enhance the synthetic utility of this compound.

Development of Chiral Auxiliaries and Ligands Derived from this compound

The field of asymmetric synthesis heavily relies on the use of chiral auxiliaries and ligands to control the stereochemical outcome of reactions. nih.govwikipedia.org Chiral sulfinyl compounds, in particular, have proven to be valuable as versatile auxiliaries, ligands, and catalysts. acs.orgnih.gov The sulfinyl group can be readily introduced and removed, is configurationally stable, and can induce high levels of asymmetry. nih.gov

Derivatives of this compound are being investigated for their potential as novel chiral auxiliaries. The combination of the chiral sulfinyl group with the imidazole scaffold offers unique structural and electronic properties that can be exploited in asymmetric transformations. For instance, chiral amines can be used to prepare separable epimeric sulfinamides from sulfonyl chlorides. researchgate.net This approach could be adapted to this compound to generate a library of chiral sulfinamides for use as organocatalysts or resolving agents.

Moreover, the imidazole nitrogen atoms can coordinate to metal centers, making imidazole-containing molecules attractive candidates for the development of chiral ligands for transition metal catalysis. The synthesis of chiral ligands derived from this compound could lead to new catalytic systems for a wide range of asymmetric reactions, including hydrogenations, cross-couplings, and cycloadditions.

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic methodology development, with a focus on creating processes that are efficient, use less hazardous materials, and minimize waste. researchgate.net Research into the synthesis of imidazole derivatives is actively exploring more environmentally friendly routes. researchgate.net

One promising approach is the use of multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials, often with high atom economy. researchgate.net The development of MCRs for the synthesis of functionalized imidazoles, including those that could serve as precursors to this compound, is an active area of research. Additionally, the use of greener catalysts, such as manganese dioxide/iron(II) sulfate (B86663), and solvent-free or aqueous reaction conditions are being investigated to reduce the environmental impact of imidazole synthesis. researchgate.net

The synthesis of this compound itself can be improved from a sustainability perspective. Traditional methods often involve reagents like thionyl chloride, which can be hazardous. Exploring alternative, milder, and more atom-economical reagents for the conversion of 1H-imidazole to its sulfinyl chloride derivative is a key challenge. The development of catalytic methods for this transformation would be a significant advancement.

Integration with Automation and High-Throughput Experimentation

The optimization of chemical reactions and the discovery of new transformations can be significantly accelerated through the use of automation and high-throughput experimentation (HTE). youtube.com This approach utilizes multi-well plates to perform a large number of reactions in parallel on a small scale, allowing for the rapid screening of various reaction parameters such as catalysts, solvents, and temperatures. youtube.com

The versatility of this compound as a reactive intermediate makes it an ideal candidate for HTE campaigns. By systematically reacting it with a diverse library of nucleophiles under a wide array of conditions, new and unexpected reactivity patterns can be discovered. This can lead to the rapid identification of optimal conditions for known transformations and the discovery of entirely new synthetic methods.

Furthermore, HTE can be employed to screen for novel applications of this compound derivatives, for example, in the synthesis of libraries of compounds for biological screening. youtube.com The ability to rapidly generate and test a large number of structurally diverse molecules is a cornerstone of modern drug discovery.

Computational Design and Optimization of Novel Imidazole-Sulfur Reagents

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of chemical compounds. nih.gov In the context of imidazole-sulfur reagents, computational studies can provide valuable insights into their electronic structure, stability, and reaction mechanisms.

DFT calculations can be used to predict the heats of formation and bond dissociation energies of imidazole derivatives, which are crucial for assessing their thermal stability. nih.gov This information is particularly important for designing safer and more efficient synthetic procedures. Furthermore, computational modeling can elucidate the transition states of reactions involving this compound, helping to rationalize observed reactivity and predict the outcome of new reactions.

Q & A

Q. What analytical workflows validate purity in multi-step syntheses?

- Methodology : Orthogonal techniques (HPLC for purity, Karl Fischer titration for water content, and elemental analysis for C/H/N/S ratios) ensure >98% purity. Impurity profiling via LC-MS identifies side products (e.g., sulfonic acids from over-oxidation) .